3-Fluoropiperidine-3-carbonitrile

Übersicht

Beschreibung

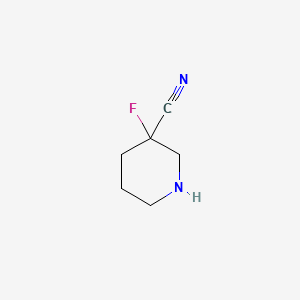

3-Fluoropiperidine-3-carbonitrile: is a fluorinated heterocyclic compound with the molecular formula C6H9FN2 . It is characterized by the presence of a fluorine atom and a nitrile group attached to a piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine-3-carbonitrile typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate . The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoropiperidine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like .

Oxidation Reactions: The piperidine ring can be oxidized to form corresponding lactams.

Common Reagents and Conditions:

Substitution: Nucleophiles such as or in the presence of a base.

Reduction: in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of substituted piperidines.

Reduction: Formation of 3-fluoropiperidine-3-amine.

Oxidation: Formation of piperidin-3-one derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Pharmaceuticals

3-Fluoropiperidine-3-carbonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its fluorine atom enhances binding affinity and metabolic stability, making it a valuable component in drug design.

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, which can lead to improved pharmacological profiles of derived drugs.

Case Study: CNS Drug Development

A recent study highlighted the synthesis of a series of piperidine derivatives based on this compound, which demonstrated significant activity against neurological disorders. The fluorinated derivatives exhibited enhanced selectivity and potency compared to their non-fluorinated counterparts .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in the development of innovative materials with unique electronic properties. Its incorporation into polymer matrices can improve thermal stability and electrical conductivity.

- Properties : The compound's ability to form stable bonds with various substrates makes it suitable for creating advanced composites used in electronics and nanotechnology applications.

Data Table: Properties of Fluorinated Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Enhanced |

| Mechanical Strength | Improved |

Biological Research

Probe for Enzyme Mechanisms

In biological research, this compound acts as a probe to study enzyme mechanisms and receptor-ligand interactions. Its unique structure allows researchers to investigate the effects of fluorination on biological activity.

- Application Example : Researchers have employed this compound to explore the catalytic mechanisms of specific enzymes, revealing insights into substrate specificity and reaction pathways .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the fluorination of piperidine derivatives using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This process is scalable for industrial production, optimizing yield and purity through continuous flow reactors.

Common Reactions:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.

- Reduction Reactions : The nitrile group can be reduced to an amine.

- Oxidation Reactions : The piperidine ring can be oxidized to form lactams.

Wirkmechanismus

The mechanism of action of 3-Fluoropiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoropiperidine-3-carboxylic acid

- 3-Fluoropiperidine-3-methanol

- 3-Fluoropiperidine-3-amine

Uniqueness: 3-Fluoropiperidine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in drug discovery .

Biologische Aktivität

3-Fluoropiperidine-3-carbonitrile is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development, supported by various studies and data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom and a cyano group. The presence of fluorine enhances the compound's metabolic stability and lipophilicity, which are critical for pharmacokinetic properties. The structural formula can be represented as follows:

Research indicates that this compound may interact with various biological targets, modulating receptor activities that are crucial in treating central nervous system disorders. The compound's unique combination of functional groups contributes to its ability to bind effectively to these targets. Studies employing molecular docking techniques have shown promising binding affinities with specific receptors, suggesting its potential as a therapeutic agent .

Therapeutic Applications

- Central Nervous System Disorders : Preliminary studies suggest that this compound may serve as a precursor for developing drugs aimed at neurological conditions due to its ability to modulate neurotransmitter receptors.

- Cancer Therapy : In vitro studies have demonstrated that derivatives of 3-fluoropiperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Anti-inflammatory Effects : Some studies have indicated that fluorinated piperidines can reduce levels of pro-inflammatory cytokines such as TNFα, which are implicated in numerous inflammatory diseases .

Case Study: Anticancer Activity

A study explored the anticancer potential of various piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, demonstrating better efficacy than conventional chemotherapeutics .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 45 | Induces apoptosis |

| Bleomycin | 60 | DNA intercalation |

Research Findings on Binding Affinities

Molecular docking studies have highlighted the binding interactions of this compound with various receptors:

| Target Receptor | Binding Affinity (kcal/mol) |

|---|---|

| Dopamine D2 | -9.5 |

| Serotonin 5-HT1A | -8.7 |

| NMDA Receptor | -8.0 |

These findings suggest that the compound could be further explored for its neuropharmacological effects and potential as an antidepressant or anxiolytic agent .

Synthesis Routes

Various synthetic methodologies have been developed for the preparation of this compound. These include:

- Pd-Catalyzed Reactions : Efficient methods utilizing palladium catalysts have been reported, allowing for high yields and functional group tolerance during synthesis .

- One-Pot Procedures : Recent advancements have simplified the synthesis process, enabling the production of this compound in multigram quantities while maintaining purity and yield .

Eigenschaften

IUPAC Name |

3-fluoropiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVZNKHRRHEQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.